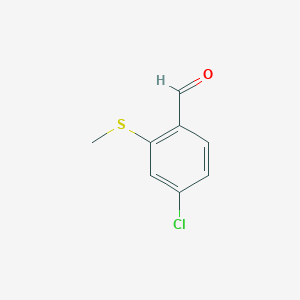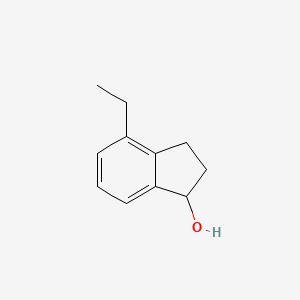
2-methylbut-3-ynoxymethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylbut-3-ynoxymethylbenzene, also known as 4-Benzyloxy-3,3-dimethylbut-1-yne, is an organic compound with the molecular formula C13H16O. This compound is characterized by the presence of a benzene ring attached to a butyne group through an oxygen atom. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbut-3-ynoxymethylbenzene typically involves the reaction of 2-methylbut-3-yn-1-ol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-methylbut-3-ynoxymethylbenzene can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate in dichloromethane.
Major Products Formed
Oxidation: Benzyl ketone or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various benzyl-substituted compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-methylbut-3-ynoxymethylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of novel therapeutic agents and drug delivery systems.
Industry: It is utilized in the production of polymers, resins, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-methylbut-3-ynoxymethylbenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The compound’s unique structure allows it to engage in specific binding interactions, influencing cellular functions and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methylbut-3-yn-2-yl)benzene: Another compound with a similar structure but differing in the position of the alkyne group.
4-Benzyloxy-3,3-dimethylbut-1-yne: A synonym for 2-methylbut-3-ynoxymethylbenzene, highlighting its structural features.
Uniqueness
This compound stands out due to its specific reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of diverse organic compounds .
Propriétés
Formule moléculaire |
C12H14O |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-methylbut-3-ynoxymethylbenzene |
InChI |
InChI=1S/C12H14O/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h1,4-8,11H,9-10H2,2H3 |
Clé InChI |
MXJQAGCBHJCTTF-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC1=CC=CC=C1)C#C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]-2-methylbutan-1-ol](/img/structure/B8683601.png)


![1-Methyl-2-[(trimethylsilyl)sulfanyl]-1H-imidazole](/img/structure/B8683617.png)








